molecular formula C9H16ClN5 B2841294 6-chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine CAS No. 98880-49-0

6-chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine

Cat. No. B2841294
CAS RN: 98880-49-0
M. Wt: 229.71
InChI Key: UYJNQOWDEAEIKP-UHFFFAOYSA-N
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Description

6-Chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine, also known as ‘chlorotriazine’, is a highly versatile organic compound that has been widely used in a variety of scientific applications, including synthesis, research and development, and industrial processes. It is a white, crystalline solid with a molecular weight of 203.56 g/mol and a melting point of 145-148°C. Chlorotriazine is synthesized from two different starting materials, 2-chloro-1,3,5-triazine-2,4-diamine and 2-dipropyl-1,3,5-triazine-2,4-diamine, and is used as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Supramolecular Chemistry

The microwave-assisted synthesis of pyrazolyl bistriazines demonstrates the reactivity of 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines with 4-aminobenzylamine under microwave irradiation, resulting in bistriazines with promising applications in supramolecular chemistry. This includes the potential for hydrogen bonding and complexation with metals, aiding in the creation of supramolecular polymers with notable fluorescence properties (Moral et al., 2010).

Polymer Science

Research into novel thermally stable and organosoluble aromatic polyamides incorporating phenyl-1,3,5-triazine moieties has been conducted. These polyamides demonstrate excellent solubility and thermal stability, making them potential candidates for advanced materials with high durability and thermal resistance (Yu et al., 2012).

Catalysis and Organic Synthesis

The use of solid-supported chloro[1,3,5]triazine has been explored as a versatile synthetic auxiliary for the synthesis of amide libraries. This method utilizes different types of NH2-functionalized resins to achieve high yields of various amides and dipeptides, showcasing the utility of chloro[1,3,5]triazine derivatives in facilitating organic reactions (Masala & Taddei, 1999).

Photophysical and Photochemical Studies

An investigation into the low-lying excited states of sym-triazines, including derivatives similar to 6-chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine, has provided insights into their luminescence properties. This research is significant for understanding the photophysical behavior of triazine-based herbicides and could inform the design of materials with specific optical properties (Oliva et al., 2005).

properties

IUPAC Name

6-chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN5/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJNQOWDEAEIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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